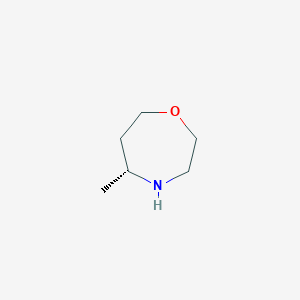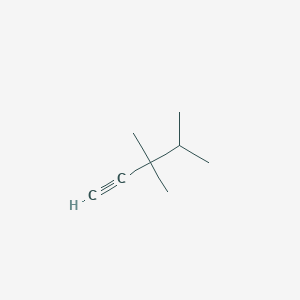
3,3,4-Trimethylpent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3,4-trimethylpentan-2-one with acetylene in the presence of a strong base can yield this compound . Another method involves the oxidative-reductive dimerization of simpler alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses a platinum catalyst under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, and moderate temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents.
Substitution: Halogens or other electrophiles, often in the presence of a Lewis acid catalyst.
Major Products
Hydrogenation: 3,3,4-Trimethylpentane.
Oxidation: 3,3,4-Trimethylpentan-2-one or related diketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,3,4-Trimethylpent-1-yne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3,4-trimethylpent-1-yne involves its interaction with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4-Trimethylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
3,4,4-Trimethylpent-1-yne: A positional isomer with a different arrangement of methyl groups.
2,3,3,8,8,9-Hexamethyldeca-4,6-diyne: A more complex alkyne with additional methyl groups and a longer carbon chain.
Uniqueness
3,3,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a triple bond. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its unique structure also makes it a valuable building block in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C8H14 |
|---|---|
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
3,3,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
Clé InChI |
CBPKEZGAMKAZAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




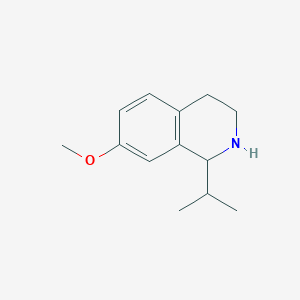
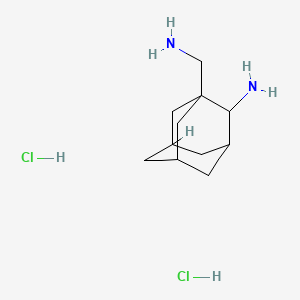
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)

![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
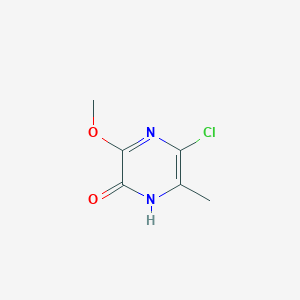
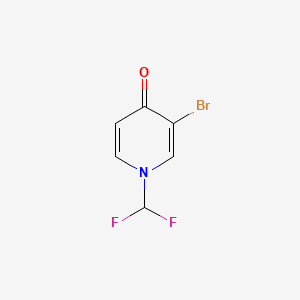
![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)
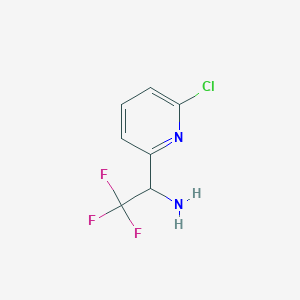
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
